REACTION_SMILES
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[Al+3:17].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]2[c:7]([n:8][c:9]([S:11](=[O:12])(=[O:13])[NH2:14])[s:10]2)[cH:15]1.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Cl-:16].[Cl-:18].[Cl-:19].[OH2:20]>>[OH:2][c:3]1[cH:4][cH:5][c:6]2[c:7]([n:8][c:9]([S:11](=[O:12])(=[O:13])[NH2:14])[s:10]2)[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2sc(S(N)(=O)=O)nc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
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NS(=O)(=O)c1nc2cc(O)ccc2s1
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Type
|
product
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Smiles
|
NS(=O)(=O)c1nc2cc(O)ccc2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |